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molecular formula C4H8N2O4Zn B082644 Zinc glycinate CAS No. 14281-83-5

Zinc glycinate

Cat. No. B082644
M. Wt: 213.5 g/mol
InChI Key: UOXSXMSTSYWNMH-UHFFFAOYSA-L
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Patent
US04992494

Procedure details

Glycine zinc salt was prepared by the following procedure. Glycine (300 g; 4 moles) and 162.8 g (2 moles) of zinc oxide were put in a portable universal mixer and mixed for about 5 minutes. Then 162.8 g (34 moles) of water was added, and the mixing was continued for about 1 hour. Then, the mixture was dried at 110° C. to obtain glycine zinc salt as crystals. The crystals were mechanically pulverized and observed under a scanning electron microscope. When the largest particle among those particles which appeared in the visual field has a particle diameter of 10 micrometer, it was determined that the crystals had been finely pulverized to an average particle diameter of not more than 10 micrometers. The above pulverization to an average particle diameter of not more than 10 micrometers was effected by using a jet pulverizer, and the pulverization was repeated.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
162.8 g
Type
reactant
Reaction Step Two
Name
Quantity
162.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[O-2].[Zn+2:7].O>>[Zn+2:7].[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
NCC(=O)O
Step Two
Name
Quantity
162.8 g
Type
reactant
Smiles
[O-2].[Zn+2]
Step Three
Name
Quantity
162.8 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Glycine zinc salt was prepared by the following procedure
ADDITION
Type
ADDITION
Details
mixed for about 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Then, the mixture was dried at 110° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Zn+2].NCC(=O)[O-].NCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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